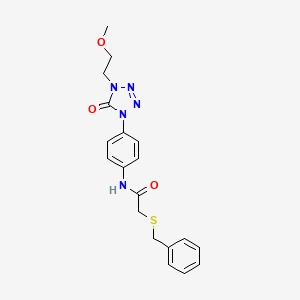

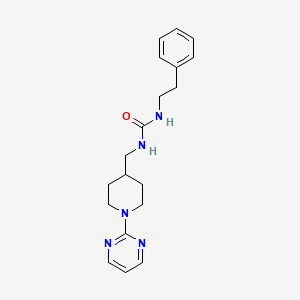

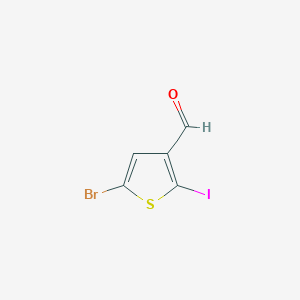

![molecular formula C21H17N3O B2995280 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide CAS No. 404831-36-3](/img/structure/B2995280.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their broad range of chemical and biological properties . They have been used as allosteric activators of human glucokinase, which has significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions . For instance, some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of glucokinase .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been analyzed using X-ray crystal structure analysis . The benzimidazole core of these molecules is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions . For example, compounds 10e and 11s showed prominent growth inhibition at 10 –5 M concentration against various cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques . For example, it has been reported that benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

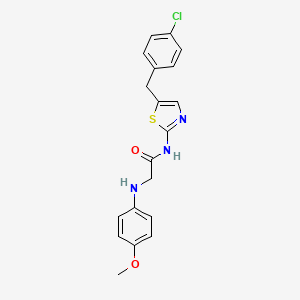

Anticancer Activity

Benzimidazole derivatives have been studied for their potential in cancer therapy. The presence of the benzimidazole moiety can contribute to significant antitumor properties. For instance, compounds synthesized with benzimidazole structures have been evaluated for anticancer activity against various cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and OVCAR-3 (ovarian cancer) using assays like the MTT assay . The compound could potentially be explored for similar applications in oncological research.

Antidiabetic Activity

The benzimidazole core is also present in molecules that act as allosteric activators of human glucokinase, which is a promising target for the treatment of type-2 diabetes (T2D). Some benzimidazole derivatives have shown significant hypoglycemic effects and have been assessed for their ability to activate glucokinase, which is crucial in glucose metabolism . Research into the specific compound could yield new insights into glucose regulation and T2D management.

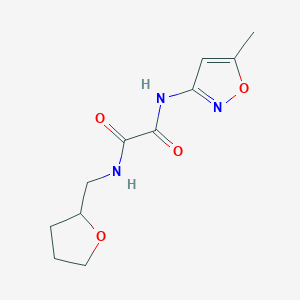

Organic Electronics

Benzimidazole derivatives have found applications in the field of organic electronics. For example, certain compounds are used as n-type dopants for semiconductors like C60 fullerene in organic and printed electronics. They have also been utilized in organic thin-film transistors (OTFTs) . Investigating the electronic properties of “N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide” could lead to the development of new materials for electronic applications.

Optoelectronic Devices

In optoelectronics, benzimidazole compounds are often used as electron transport layer materials due to their electron-deficient nature. They serve as host materials for both fluorescent and phosphorescent light-emitting systems, thanks to their low LUMO energy levels . The subject compound could be explored for its potential use in the fabrication of optoelectronic devices.

Therapeutic Agents

The imidazole ring, a key feature of benzimidazole, is known for its broad range of chemical and biological properties. It has been incorporated into various therapeutic agents with antibacterial, antiviral, anti-inflammatory, and antifungal activities . The compound may hold potential as a versatile therapeutic agent due to its structural similarity to other active benzimidazole derivatives.

Ligands and Functional Materials

Benzimidazole derivatives are also used as organic ligands due to their ability to coordinate with metals, which is valuable in catalysis and material science. Additionally, they have applications as functional materials, including fluorescent whitening dyes and materials with unique photophysical and photoelectric properties . The compound could be investigated for its ligand properties and functionality in material science applications.

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which this compound belongs to, have been reported to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives have been found to interact with various targets in the body, leading to their diverse pharmacological effects . For instance, some benzimidazole derivatives have been found to activate human glucokinase (GK), an enzyme that plays a key role in the regulation of carbohydrate metabolism .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biochemical pathways due to their diverse pharmacological activities . For instance, benzimidazole derivatives that activate human glucokinase can affect the carbohydrate metabolism pathway .

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been associated with a wide range of effects due to their diverse pharmacological activities . For instance, benzimidazole derivatives that activate human glucokinase can help regulate blood glucose levels .

Action Environment

Benzimidazole derivatives have been reported to be generally considered air stable and thermally stable up to 200 °C .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives depend on their specific chemical structures and biological activities . For instance, it has been reported that some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

The future directions for the research and development of benzimidazole derivatives could include the design and synthesis of newer effective hypoglycemic agents having distinct mechanism of action at the molecular level which could be used as a single drug with improved safety . Additionally, further studies could focus on the development of new drugs that overcome the problems of antimicrobial resistance .

Propriétés

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-7-2-3-10-17(14)21(25)22-16-9-6-8-15(13-16)20-23-18-11-4-5-12-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZUSCRJGATZGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995202.png)

![N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2995206.png)

![2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2995214.png)